2-Methoxy-4,5-dimethylphenol

Description

BenchChem offers high-quality 2-Methoxy-4,5-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4,5-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

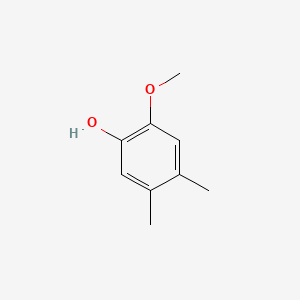

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4,5-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSZEAHMTQHSAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228335 | |

| Record name | Phenol, 2-methoxy-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7771-25-7 | |

| Record name | Phenol, 2-methoxy-4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007771257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-methoxy-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIMETHYL-2-METHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2786CBQ1UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethylguaiacol: Structure, Properties, and Applications

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Core Molecular Identity: Structure and Weight

4,5-Dimethyl-2-methoxyphenol is a substituted phenol with the chemical formula C₉H₁₂O₂.[1] Its structure consists of a benzene ring with a hydroxyl group at position 1, a methoxy group at position 2, and two methyl groups at positions 4 and 5. This arrangement of functional groups is crucial to its chemical properties and biological activity.

The molecular weight of 4,5-dimethyl-2-methoxyphenol is 152.19 g/mol .[1] This fundamental property is essential for various quantitative analyses and experimental designs.

| Property | Value | Source |

| IUPAC Name | 4,5-Dimethyl-2-methoxyphenol | |

| Synonyms | 5-Methylcreosol, 6-Methoxy-3,4-xylenol | |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of 4,5-Dimethyl-2-methoxyphenol.

Synthesis Methodologies

While a specific, detailed protocol for the synthesis of 4,5-dimethyl-2-methoxyphenol is not extensively documented in readily available literature, its synthesis can be approached through established methods for structurally similar methoxyphenols. The following protocols for related compounds can be adapted by researchers.

Protocol 1: Synthesis of 4-Methoxyphenol via Monomethylation of Hydroquinone

This procedure outlines the synthesis of a related compound, 4-methoxyphenol, and can serve as a foundational method.

Materials:

-

Hydroquinone

-

Benzene

-

Water

-

50% aqueous sodium hydroxide

-

Dimethyl sulfate

Procedure:

-

In a three-necked flask equipped with a reflux condenser, stirrer, and two addition funnels, charge 660 grams of hydroquinone, 4800 grams of benzene, and 300 grams of water.[2]

-

Gradually and simultaneously add 480 grams of 50% aqueous sodium hydroxide and 756 grams of dimethyl sulfate at reflux (70°-75°C) over approximately one hour.[2] It is important to keep the addition of the alkali slightly ahead of the dimethyl sulfate.[2]

Protocol 2: Synthesis of 4-Methoxyphenol from p-Anisaldehyde

This alternative method utilizes a dual-phase oxidation reaction.

Materials:

-

p-Anisaldehyde

-

Methylene chloride

-

30% aqueous hydrogen peroxide

-

Formic acid

-

1.5N sodium hydroxide

-

Methanol

-

Concentrated hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

In a 500 mL flask, dissolve 5.0 g of p-anisaldehyde in 184 mL of methylene chloride and stir vigorously.[2]

-

Add 9.37 mL of 30% aqueous hydrogen peroxide and 5.54 mL of formic acid to the solution.[2]

-

Heat the mixture to reflux for 20.5 hours with continuous stirring.[2]

-

After cooling, add 119 mL of 1.5N sodium hydroxide and stir for 15 minutes.[2]

-

Separate the organic layer and concentrate it using a rotary evaporator.[2]

-

Combine the residue with the aqueous solution and add 79.3 mL of methanol, stirring for 30 minutes.[2]

-

Remove the methanol via rotary evaporation.[2]

-

Extract neutral materials from the aqueous residue with two 100 mL portions of methylene chloride.[2]

-

Adjust the pH of the solution to 1-2 with concentrated hydrochloric acid.[2]

-

Extract the 4-methoxyphenol with three 100 mL portions of methylene chloride.[2]

-

Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the methylene chloride using a rotary evaporator to obtain the crude product.[2]

-

The product can be further purified by bulb-to-bulb distillation.[2]

Caption: Hypothetical Suzuki-Miyaura coupling workflow for synthesis.

Potential Applications in Drug Development and Research

While specific studies on 4,5-dimethyl-2-methoxyphenol are limited, the broader class of 2-methoxyphenols exhibits significant biological activities, suggesting potential avenues of research for this particular isomer.

Antioxidant and Anti-inflammatory Properties

2-Methoxyphenols are recognized for their antioxidant properties.[3][4] They can act as radical scavengers, a mechanism that is crucial in mitigating oxidative stress, a key factor in the pathophysiology of numerous diseases.[5]

Furthermore, many 2-methoxyphenols have demonstrated anti-inflammatory activity.[3][4] This is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[3][6][7][8] The potential of 4,5-dimethyl-2-methoxyphenol as a selective COX-2 inhibitor warrants further investigation.

Caption: Hypothesized inhibition of the COX-2 pathway by 4,5-dimethyl-2-methoxyphenol.

Building Block for Bioactive Molecules

4-Substituted-2-methoxyphenols serve as valuable building blocks for the synthesis of more complex bioactive molecules, such as hydroxylated biphenyls, which have shown antitumoral activity.[9] The specific substitution pattern of 4,5-dimethyl-2-methoxyphenol could be leveraged to create novel compounds with unique pharmacological profiles. The methoxy group is a prevalent substituent in many natural product-derived drugs and can influence ligand-target binding, physicochemical properties, and ADME parameters.[10][11]

Analytical Methodologies

Accurate quantification and identification of 4,5-dimethyl-2-methoxyphenol are crucial for research and quality control. While a specific validated method for this compound is not widely published, methods for similar phenolic compounds can be adapted.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis of phenolic compounds.

Instrumentation and Reagents:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or Formic acid (for pH adjustment).

Chromatographic Conditions (General):

-

Mobile Phase: A gradient of acetonitrile and water (with a small percentage of acid, e.g., 0.1% formic acid, for better peak shape).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

-

Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

Sample Preparation:

-

Prepare a standard stock solution of the analyte in a suitable solvent like methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Dissolve or extract the sample in an appropriate solvent.

-

Filter all solutions through a 0.45 µm syringe filter before injection.[12]

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds.

Instrumentation and Reagents:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for phenolic compounds (e.g., DB-5ms).

-

High-purity carrier gas (e.g., Helium).

-

Derivatizing agent (e.g., BSTFA) may be required to improve volatility and peak shape.

GC-MS Conditions (General):

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier Gas Flow: Constant flow, e.g., 1 mL/min.

-

MS Ionization Mode: Electron Ionization (EI) is common.

-

MS Scan Range: A mass range appropriate for the analyte and its expected fragments.

Sample Preparation:

-

Prepare a standard stock solution in a volatile solvent (e.g., methanol or acetone).

-

Prepare calibration standards by dilution.

-

Extract the analyte from the sample matrix using a suitable solvent.

-

If necessary, derivatize the standards and samples to increase volatility.

-

Inject the prepared sample into the GC-MS system.

Caption: General analytical workflows for HPLC and GC-MS.

Conclusion and Future Directions

4,5-Dimethyl-2-methoxyphenol represents an intriguing molecule within the broader class of biologically active methoxyphenols. While specific research on this isomer is not abundant, its structural features suggest a strong potential for applications in drug discovery, particularly in the areas of anti-inflammatory and antioxidant therapies. The synthetic and analytical protocols outlined in this guide for related compounds provide a solid foundation for researchers to begin their investigations into the unique properties and potential applications of 4,5-dimethyl-2-methoxyphenol. Future research should focus on developing specific synthesis and analytical methods, as well as conducting in-depth biological assays to fully elucidate its pharmacological profile.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. libir.josai.ac.jp [libir.josai.ac.jp]

- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Cox-2 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices [mdpi.com]

- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. padproject.nd.edu [padproject.nd.edu]

Pharmacological Profiling of the 4,5-Dimethylguaiacol Scaffold: Structure-Activity Relationships and Biological Potential

Topic: Biological activity of 4,5-dimethyl-substituted guaiacols Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The 4,5-dimethylguaiacol (4,5-DMG) scaffold represents a specialized optimization of the canonical phenolic antioxidant pharmacophore. While simple guaiacols (2-methoxyphenols) are ubiquitous in lignin metabolism and flavor chemistry, the specific substitution at the 4- and 5-positions introduces critical steric and electronic modulations. This guide analyzes the biological activity of 4,5-DMG derivatives, focusing on their dual role as lipophilic radical scavengers and potential cytotoxic agents. By synthesizing data from lignin metabolite studies and synthetic medicinal chemistry, we establish a rationale for their use as lead compounds in oxidative stress modulation.

Chemical Architecture & SAR Analysis

The biological efficacy of 4,5-dimethyl-substituted guaiacols is governed by the "Push-Pull" electronic environment of the benzene ring.

The Pharmacophore[1]

-

C1 (-OH): Primary hydrogen atom donor (HAT mechanism).

-

C2 (-OMe): Electron-donating group (EDG) via resonance; stabilizes the resulting phenoxy radical but also introduces an intramolecular hydrogen bond with the C1-OH, slightly reducing H-bond acidity.

-

C4 (-CH3): Critical Position. Located para to the hydroxyl group. The methyl group provides inductive electron donation (+I), significantly stabilizing the phenoxy radical intermediate.

-

C5 (-CH3): Modulating Position. Located meta to the hydroxyl. Adds lipophilicity (LogP increase) and steric bulk, potentially hindering enzymatic O-demethylation (metabolic stability).

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates the electronic and steric contributions of the substituents.

Figure 1: SAR map of 4,5-dimethylguaiacol showing the functional contribution of substituents to biological activity.

Biological Activities[3][4][5][6][7][8][9][10][11]

Antioxidant Activity (Primary Mechanism)

The 4,5-dimethyl substitution pattern enhances antioxidant capacity compared to unsubstituted guaiacol.

-

Mechanism: Hydrogen Atom Transfer (HAT). The electron-rich ring (due to three EDGs: -OH, -OMe, 2x -CH3) lowers the Bond Dissociation Enthalpy (BDE) of the O-H bond.

-

Comparative Data:

-

Guaiacol: Moderate scavenger.

-

4-Methylguaiacol (Creosol): Stronger scavenger (inductive effect).

-

4,5-Dimethylguaiacol: Predicted optimal balance of stability and reactivity. The C5 methyl prevents coupling reactions at the meta position, forcing radical termination via stable quinone methide formation.

-

Cytotoxicity & Antiproliferative Potential

At higher concentrations, 4,5-DMG derivatives exhibit cytotoxicity against cancer cell lines (e.g., HT-29, HCT-116), often outperforming their ferulic acid precursors.[3]

-

Mechanism: Pro-oxidant cycling. In the presence of transition metals (Cu, Fe) often elevated in cancer cells, the stable phenoxy radical can drive Fenton chemistry, generating localized Reactive Oxygen Species (ROS) that trigger apoptosis.

-

Metabolic Activation: Alkylguaiacols are substrates for Cytochrome P450 enzymes (e.g., CYP255A family in bacterial models, CYP1A/2E1 in humans). O-demethylation converts 4,5-DMG into 4,5-dimethylcatechol , a potent redox-active molecule capable of binding DNA or proteins.

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

Quantifies the ability of 4,5-DMG to donate hydrogen atoms.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol. Note: Solution must be fresh and protected from light (purple color).

-

-

Sample Preparation:

-

Dissolve 4,5-dimethylguaiacol in methanol to create a stock solution (e.g., 10 mM).

-

Prepare serial dilutions (10 – 500 µM).

-

-

Assay Execution:

-

Add 100 µL of sample solution to 100 µL of DPPH solution in a 96-well plate.

-

Include a Solvent Control (100 µL MeOH + 100 µL DPPH) and a Positive Control (Ascorbic Acid or Trolox).

-

Incubate in the dark at Room Temperature (RT) for 30 minutes.

-

-

Measurement:

-

Read Absorbance at 517 nm (

).

-

-

Calculation:

-

Plot % Inhibition vs. Concentration to determine

.

-

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Determines cell viability.[4][5][6] Note: The MTT reagent itself contains a tetrazolium ring, but the assay measures mitochondrial reductase activity.

-

Cell Seeding:

-

Seed target cells (e.g., HCT-116) at

cells/well in 96-well plates. Incubate 24h for attachment.

-

-

Treatment:

-

Dissolve 4,5-DMG in DMSO (Stock 100 mM). Dilute in culture media (Final DMSO < 0.5%).

-

Treat cells with graded concentrations (e.g., 1, 10, 50, 100 µM) for 48h.

-

-

MTT Addition:

-

Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL in each well.

-

Incubate for 3-4 hours at 37°C. Viable cells convert yellow MTT to purple formazan.

-

-

Solubilization:

-

Remove media carefully.

-

Add 100 µL DMSO to dissolve formazan crystals.

-

-

Quantification:

-

Measure Absorbance at 570 nm (Reference 630 nm).

-

Calculate Cell Viability (%) relative to vehicle control.[5]

-

Metabolic Pathway & Biotransformation

Understanding the metabolic fate is crucial for drug design. The primary clearance pathway involves O-demethylation.

Figure 2: Predicted metabolic pathway of 4,5-dimethylguaiacol, highlighting the activation to the catechol metabolite.

Summary of Key Data (Comparative)

| Compound | Substitution Pattern | LogP (Predicted) | Antioxidant Potency (Relative) | Cytotoxicity Risk |

| Guaiacol | Unsubstituted | 1.32 | 1.0 (Baseline) | Low |

| Creosol | 4-Methyl | 1.85 | 1.5x | Low-Moderate |

| 4,5-DMG | 4,5-Dimethyl | 2.30 | 1.8x | Moderate (High at >100µM) |

| 4-Vinylguaiacol | 4-Vinyl | 2.10 | 1.2x | High (Reactive) |

Note: LogP values are estimates based on fragment contribution methods. Antioxidant potency is relative to Guaiacol in DPPH assays.

References

-

Mallinson, S. J., et al. (2018). "A promiscuous cytochrome P450 aromatic O-demethylase for lignin bioconversion." Nature Communications. Link

-

Zhao, L., et al. (2021). "4-Vinylguaiacol, an Active Metabolite of Ferulic Acid... Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells." Journal of Agricultural and Food Chemistry. Link

-

Kikugawa, K., et al. (1992). "Free radical scavenging activity of 2-methoxyphenols." Chemical and Pharmaceutical Bulletin. Link

-

Matusiak, A., et al. (2013). "Antioxidant activity of lignin model compounds." BioResources. Link

-

National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 460, Guaiacol." Link

Sources

- 1. Guaiacol - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. japsonline.com [japsonline.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

Solubility of 2-Methoxy-4,5-dimethylphenol in organic solvents

Technical Guide: Solubility Determination & Thermodynamic Profiling of 2-Methoxy-4,5-dimethylphenol

Executive Summary

2-Methoxy-4,5-dimethylphenol (also known as 4,5-Dimethylguaiacol ; CAS: 7771-25-7) represents a critical intermediate in the valorization of lignin and the synthesis of bioactive pharmaceutical agents. As a structural analog of Creosol (2-Methoxy-4-methylphenol), its solubility profile is governed by the interplay between its hydrophilic phenolic hydroxyl group and its lipophilic dimethyl-substituted aromatic ring.

This technical guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of 2-Methoxy-4,5-dimethylphenol. Unlike generic datasheets, this document addresses the specific thermodynamic modeling required for process scale-up, crystallization design, and formulation development. It bridges the gap between theoretical prediction and experimental validation, utilizing the Dynamic Laser Monitoring Method as the gold standard for data acquisition.

Physicochemical Profile & Structural Analysis

To predict solubility behavior, one must first analyze the molecular descriptors that drive solute-solvent interactions.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | Moderate molecular weight facilitates dissolution in small-molecule solvents. | |

| Functional Groups | Phenolic -OH, Methoxy -OCH | -OH: H-bond donor/acceptor (Soluble in alcohols).-CH |

| Melting Point | ~61–65 °C (Experimental) | Low melting point suggests lower lattice energy ( |

| pKa | ~10.2 (Predicted) | Weakly acidic; solubility increases significantly in alkaline aqueous solutions (pH > 11). |

Senior Scientist Insight: The addition of the second methyl group at the C5 position (compared to Creosol) increases the molecule's lipophilicity (

Experimental Methodology: Dynamic Laser Monitoring

For high-precision solubility data, the Dynamic Laser Monitoring Method is superior to the traditional Shake-Flask method due to its speed and reproducibility. This method eliminates the need for prolonged equilibration times and manual sampling, which are prone to temperature fluctuations.

Principle of Operation

The system detects the "clear point" (dissolution) or "cloud point" (nucleation) by monitoring the intensity of a laser beam passing through the solution. As the solute dissolves, laser transmittance (

Validated Protocol

Materials:

-

2-Methoxy-4,5-dimethylphenol (Purity > 99% by GC).

-

Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene (HPLC Grade).

-

Apparatus: Jacketed glass vessel, Lasentec FBRM or standard Laser transmissometer, PID temperature controller (

K).

Workflow:

Figure 1: Automated workflow for determining solubility via the Dynamic Laser Monitoring technique. This closed-loop system minimizes solvent evaporation errors.

Thermodynamic Modeling & Data Analysis

Raw solubility data (

The Modified Apelblat Equation

This is the most robust empirical model for correlating solubility data of phenolic compounds in organic solvents.

- : Mole fraction solubility.[1][2]

- : Absolute temperature (Kelvin).[1][2]

-

A, B, C : Empirical model parameters determined via non-linear regression.

Interpretation of Parameters:

-

If B < 0 , the dissolution is endothermic (solubility increases with T).

-

C accounts for the temperature dependence of the enthalpy of solution.

The van't Hoff Equation

Used to extract thermodynamic properties at the mean harmonic temperature (

- : Endothermic process (Standard for 2-Methoxy-4,5-dimethylphenol).

- : Gibbs free energy.[2][3] If negative, the process is spontaneous.

Solvent Selection & Solubility Ranking

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the expected solubility ranking for 2-Methoxy-4,5-dimethylphenol is:

-

Polar Protic (Best): Methanol > Ethanol > 1-Propanol.

-

Reason: Strong Hydrogen Bonding interaction between solvent -OH and solute Phenolic -OH.

-

-

Polar Aprotic (Good): Acetone > Ethyl Acetate.

-

Reason: Dipole-dipole interactions with the methoxy group.

-

-

Non-Polar (Moderate/Low): Toluene > n-Heptane > Water.

-

Reason: Toluene can interact via

-

-

Solvent Screening Logic:

Figure 2: Decision matrix for solvent selection based on molecular interactions. Alcohols are predicted to yield the highest solubility due to dual H-bond donor/acceptor capabilities.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. Link

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences. Link

-

Shakeel, F., et al. (2015). Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions. Journal of Molecular Liquids. Link

-

NIST Chemistry WebBook. (2024). 2-Methoxy-4-methylphenol (Creosol) Thermochemical Data. National Institute of Standards and Technology. Link

-

PubChem. (2024). 2-Methoxy-4,5-dimethylphenol Compound Summary. National Center for Biotechnology Information. Link

Sources

Metabolic pathways involving methylated phenol derivatives

An In-depth Technical Guide to the Metabolic Pathways of Methylated Phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylated phenol derivatives, such as cresols and xylenols, are prevalent in industrial effluents and are of significant toxicological concern.[1][2][3][4][5][6][7] Understanding their metabolic fate is crucial for developing effective bioremediation strategies and for assessing their impact on human health. This guide provides a comprehensive technical overview of the microbial metabolic pathways involved in the degradation of these compounds. We will delve into the key enzymatic reactions, intermediate metabolites, and the genetic regulation of these pathways. Furthermore, this guide will present detailed experimental protocols for studying these metabolic routes, including analytical techniques for metabolite identification and quantification.

Introduction: The Significance of Methylated Phenol Metabolism

Methylated phenols are a class of aromatic organic compounds characterized by a hydroxyl group and one or more methyl groups attached to a benzene ring.[1][2] They are widely used as industrial solvents, disinfectants, and as precursors for the synthesis of antioxidants, resins, and pharmaceuticals.[2][7] Consequently, they are common environmental pollutants found in soil and water.[6][8] The toxicity of these compounds, which includes corrosive effects and potential damage to the liver, kidneys, and central nervous system, necessitates a thorough understanding of their biological degradation.[1][3][5]

Microorganisms have evolved sophisticated enzymatic machinery to utilize these compounds as a source of carbon and energy.[8][9][10] The study of these metabolic pathways is not only critical for environmental bioremediation but also offers insights for industrial biocatalysis and the development of novel enzymatic processes.

Aerobic Metabolic Pathways: A Tale of Oxygenases

Under aerobic conditions, the initial and most critical step in the degradation of methylated phenols is the introduction of a second hydroxyl group onto the aromatic ring, a reaction catalyzed by monooxygenases.[11][12][13][14] This hydroxylation destabilizes the aromatic ring, preparing it for subsequent cleavage.

Initial Hydroxylation: The Gateway Reaction

Flavin-dependent monooxygenases and P450 monooxygenases are the primary enzymes responsible for the initial hydroxylation of methylated phenols.[11][15] These enzymes insert one atom of molecular oxygen into the aromatic ring, converting the methylated phenol into a methylcatechol. For example, cresol is converted to methylcatechol.

The position of the second hydroxyl group is crucial and determines the subsequent steps of the degradation pathway. For instance, Pseudomonas species have been shown to metabolize m-cresol and p-cresol through different pathways depending on the growth substrate.[16]

Ring Cleavage: Breaking the Benzene Core

Once methylcatechol is formed, the aromatic ring is cleaved by dioxygenase enzymes.[9][17][18] There are two primary modes of ring fission: ortho-cleavage and meta-cleavage.

-

Ortho -cleavage (intradiol cleavage): The ring is broken between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives.[9][17][18]

-

Meta -cleavage (extradiol cleavage): The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, resulting in the formation of a 2-hydroxymuconic semialdehyde derivative.[17][18][19]

The choice between the ortho and meta pathway is often dependent on the specific microbial strain and the structure of the substrate.[20]

Below is a generalized diagram illustrating the aerobic degradation pathways of a methylated phenol.

Caption: Aerobic degradation pathways of methylated phenols.

Anaerobic Metabolic Pathways: A Different Chemical Logic

In the absence of oxygen, microorganisms employ alternative strategies to destabilize the aromatic ring. Anaerobic degradation is a slower process but is environmentally significant in anoxic habitats.

Initial Activation

The initial step in anaerobic degradation often involves the carboxylation of the phenol, a reaction that adds a carboxyl group to the ring. For example, in the sulfate-reducing bacterium Desulfatiglans anilini, phenol is first phosphorylated to phenylphosphate and then carboxylated.[21] This carboxylation makes the ring more susceptible to subsequent reduction.

Reductive Dearomatization and Ring Fission

Following activation, the aromatic ring undergoes a series of reductions to break its aromaticity, ultimately leading to ring cleavage. These pathways are complex and less universally conserved than their aerobic counterparts.

Experimental Methodologies for Studying Metabolic Pathways

A multi-faceted approach is required to elucidate the metabolic pathways of methylated phenols. This involves a combination of microbiological, enzymatic, and analytical techniques.

Isolation and Culturing of Degrading Microorganisms

The first step is often the isolation of microorganisms capable of degrading the target compound.

Protocol 1: Enrichment and Isolation of Methylated Phenol-Degrading Bacteria

-

Sample Collection: Collect soil or water samples from a site contaminated with phenolic compounds.

-

Enrichment Culture: Inoculate a mineral salt medium (MSM) containing the methylated phenol as the sole carbon source with the environmental sample.[22] The composition of a typical MSM is provided in the table below.

-

Incubation: Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking to ensure aeration.[22][23][24]

-

Subculturing: Periodically transfer an aliquot of the culture to fresh MSM with an increasing concentration of the methylated phenol to select for highly efficient degraders.[25]

-

Isolation: Plate dilutions of the enriched culture onto MSM agar plates containing the methylated phenol.[22]

-

Pure Culture: Isolate single colonies and re-streak to obtain a pure culture.[22]

Table 1: Composition of Mineral Salt Medium (MSM)

| Component | Concentration (g/L) |

| K₂HPO₄ | 1.5 |

| KH₂PO₄ | 0.5 |

| (NH₄)₂SO₄ | 1.0 |

| MgSO₄·7H₂O | 0.2 |

| NaCl | 0.1 |

| FeSO₄·7H₂O | 0.01 |

| CaCl₂·2H₂O | 0.02 |

| Trace Element Solution | 1.0 mL/L |

Analytical Techniques for Metabolite Identification

Identifying the intermediate metabolites is key to mapping the degradation pathway.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds.[26][27]

-

High-Performance Liquid Chromatography (HPLC): Used to separate non-volatile compounds in a liquid phase.[27][28] Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and selectivity for metabolite identification.[28][29]

Protocol 2: Sample Preparation and Analysis by GC-MS

-

Culture Sampling: Collect an aliquot of the microbial culture at different time points during degradation.

-

Cell Removal: Centrifuge the sample to pellet the cells.

-

Extraction: Extract the supernatant with an organic solvent (e.g., ethyl acetate) to recover the phenolic compounds and their metabolites.

-

Derivatization (Optional): For non-volatile compounds, a derivatization step (e.g., silylation) may be necessary to increase their volatility for GC analysis.

-

GC-MS Analysis: Inject the extracted and prepared sample into the GC-MS system. The separation on the GC column followed by mass spectral analysis will allow for the identification of compounds based on their retention times and mass fragmentation patterns.

Enzyme Assays: Probing Key Catalytic Steps

Measuring the activity of key enzymes provides direct evidence for the operation of a specific pathway.

Protocol 3: Catechol Dioxygenase Activity Assay

This protocol is used to differentiate between the ortho and meta cleavage pathways.

-

Cell-Free Extract Preparation: Grow the microbial culture in the presence of the methylated phenol to induce the degradative enzymes. Harvest the cells by centrifugation, wash them, and then lyse them (e.g., by sonication) to prepare a cell-free extract.

-

Assay for Catechol 1,2-Dioxygenase (ortho-cleavage):

-

Assay for Catechol 2,3-Dioxygenase (meta-cleavage):

-

The reaction mixture contains a buffer, the cell-free extract, and catechol.

-

Monitor the formation of 2-hydroxymuconic semialdehyde by measuring the increase in absorbance at 375 nm.[30]

-

The relative activities of these two enzymes will indicate the preferred ring-cleavage pathway.[19]

Caption: Experimental workflow for elucidating metabolic pathways.

Concluding Remarks and Future Perspectives

The microbial metabolism of methylated phenol derivatives is a complex and fascinating area of research with significant practical implications. While much is known about the aerobic degradation pathways, particularly in Pseudomonas species, there are still many unanswered questions, especially concerning the anaerobic degradation routes and the metabolism in other microbial genera.

Future research should focus on:

-

The discovery and characterization of novel enzymes with improved catalytic efficiency and stability for industrial applications.

-

Metabolic engineering of microorganisms to enhance their degradation capabilities for more effective bioremediation.[31]

-

Understanding the regulatory networks that control the expression of the genes involved in these pathways.

A deeper understanding of these metabolic pathways will undoubtedly pave the way for innovative solutions to environmental pollution and for the development of sustainable biotechnological processes.

References

- Bioremediation of Phenolic Compounds from Water with Plant Root Surface Peroxidases. (n.d.).

- Application of Monooxygenases in Dehalogenation, Desulphurization, Denitrification and Hydroxylation of Aromatic Compounds | OMICS International. (2010, November 27).

- (PDF) Bioremediation of phenolic compounds by higher fungi- A review - ResearchGate. (2016, July 29).

- Experimental protocol for degradation of phenolic compound using immobilized fungal biomass from aqueous solutions - ResearchGate. (n.d.).

- Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds - MDPI. (2022, January 25).

- Biodegradation of phenol - Academic Journals. (2008, December 29).

- Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. (n.d.).

- Phenol and Phenolics | Request PDF - ResearchGate. (n.d.).

- Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects - MDPI. (2025, January 18).

- Monooxygenation of aromatic compounds by flavin‐dependent monooxygenases - PMC. (n.d.).

- ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. (n.d.).

- Bioremediation of Phenolic Pollutants by Fungi: A Perspective Irma Melati*), Miratul Maghfiroh, Nurul Setiadewi, Riky Kurniawan, - ejournal brin. (2025, June 20).

- Enzymatic activity of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase produced by Gordonia polyisoprenivorans - SciELO. (n.d.).

- Monooxygenase and dioxygenases by bacterial specific enzymes network - Neliti. (2022, April 18).

- Phenol Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023, March 13).

- Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - PMC. (n.d.).

- Enzymes involved in the anaerobic degradation of phenol by the sulfate-reducing bacterium Desulfatiglans anilini - PMC. (2018, August 29).

- Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC. (n.d.).

- Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC. (n.d.).

- Methylphenols (Cresols): Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme. (2014, April 11).

- Catechol 1,2-Dioxygenase is an Analogue of Homogentisate 1,2-Dioxygenase in Pseudomonas chlororaphis Strain UFB2 - MDPI. (2018, December 24).

-

Degradation of aromatic compound by monooxygenase[1]. - ResearchGate. (n.d.). Retrieved from

- Microbial Degradation of Phenol by an Application of Pseudomonas mendocina - Austin Publishing Group. (2018, August 7).

- Peripheral pathways of anaerobic catabolism of phenol and p -cresol in... - ResearchGate. (n.d.).

- Biodegradation of ortho-cresol by a mixed culture of nitrate-reducing bacteria growing on toluene (Journal Article) | OSTI.GOV. (1993, July 1).

- Analysis of phenolic compounds of interest in metabolism. (2006) | H G Bray | 1116 Citations. (n.d.).

- Assay for catechol 2,3-dioxygenase activity. Each of the Pasteurellaceae strains containing pMCsodCP (with the cloned A. pleuropneumoniae sodC promoter - ResearchGate. (n.d.).

- (PDF) Metabolic pathways for the biodegradation of phenol - ResearchGate. (2015, December 28).

- Toxicological Profile for Phenol - ATSDR. (n.d.).

- Phenols – Sources and Toxicity - Polish Journal of Environmental Studies. (n.d.).

- Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico - Frontiers. (2020, June 4).

- Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.).

- Phenol - Santa Cruz Biotechnology. (n.d.).

- Toxicological Profile for Cresols - ATSDR. (n.d.).

- (PDF) Cresols - ResearchGate. (2018, November 26).

- Degradation of cresols by phenol-acclimated aerobic granules - PubMed. (2011, January 15).

- metabolic pathways for the biodegradation of phenol - Semantic Scholar. (n.d.).

- Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment - PMC. (n.d.).

- Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC. (n.d.).

- Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1 | Applied and Environmental Microbiology - ASM Journals. (2025, July 10).

- Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications - MDPI. (2025, June 23).

- Screening of Efficient Phenol-Degrading Bacteria and Analysis of Their Degradation Characteristics - MDPI. (2023, April 18).

- Community Analysis and Recovery of Phenol-degrading Bacteria from Drinking Water Biofilters - Frontiers. (2016, April 12).

- Metabolic Engineering of Phenolic Biosynthesis Pathway and Metabolite Profiling of Strawberry (Fragaria x ananassa) - CORE. (n.d.).

- Enzyme-Mediated Reactions of Phenolic Pollutants and Endogenous Metabolites as an Overlooked Metabolic Disruption Pathway | Request PDF - ResearchGate. (n.d.).

- Systematic analysis of the polyphenol metabolome using the Phenol‐Explorer database. (n.d.).

- PHENOL AND PHENOL DERIVATIVES - Inchem.org. (n.d.).

- Phenol Biological Metabolites as Food Intake Biomarkers, a Pending Signature for a Complete Understanding of the Beneficial Effects of the Mediterranean Diet - MDPI. (2021, August 31).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. pjoes.com [pjoes.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. academicjournals.org [academicjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. ejournal.brin.go.id [ejournal.brin.go.id]

- 11. omicsonline.org [omicsonline.org]

- 12. repositorio.unesp.br [repositorio.unesp.br]

- 13. media.neliti.com [media.neliti.com]

- 14. researchgate.net [researchgate.net]

- 15. Monooxygenation of aromatic compounds by flavin‐dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Degradation of cresols by phenol-acclimated aerobic granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enzymes involved in the anaerobic degradation of phenol by the sulfate-reducing bacterium Desulfatiglans anilini - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Community Analysis and Recovery of Phenol-degrading Bacteria from Drinking Water Biofilters [frontiersin.org]

- 23. austinpublishinggroup.com [austinpublishinggroup.com]

- 24. mdpi.com [mdpi.com]

- 25. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Bioremediation of Phenolic Compounds from Water with Plant Root Surface Peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds | MDPI [mdpi.com]

- 29. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scielo.br [scielo.br]

- 31. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Methodological & Application

Application Note: Protocol for O-methylation of 4,5-dimethylcatechol

Abstract & Scope

This technical guide details the exhaustive O-methylation of 4,5-dimethylcatechol (4,5-dimethyl-1,2-benzenediol) to synthesize 1,2-dimethoxy-4,5-dimethylbenzene (4,5-dimethylveratrole). Unlike simple phenols, electron-rich catechols are highly susceptible to oxidation under basic conditions, rapidly forming ortho-quinones (deep red/black impurities) that drastically reduce yield and complicate purification.

This protocol utilizes a modified Williamson ether synthesis optimized for oxidation suppression and complete conversion , employing Iodomethane (MeI) and Potassium Carbonate (

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists.

Strategic Analysis: The "Why" Behind the Protocol

Mechanistic Causality

The reaction proceeds via a classic

-

Base Selection (

): We utilize potassium carbonate rather than stronger bases (e.g., NaH, NaOH).[1]-

Reasoning: The

of the first hydroxyl in a catechol is

-

-

Solvent (Acetone):

-

Reasoning: Acetone is a polar aprotic solvent that dissolves the organic substrate and methyl iodide well, while the inorganic base (

) remains suspended. This heterogeneity creates a "controlled release" of the phenoxide anion, reducing side reactions. Acetone also allows for easy evaporative removal, unlike DMF or DMSO.

-

-

Inert Atmosphere (

/Ar):-

Reasoning: The deprotonated catechol (catecholate) is an extremely electron-rich species. In the presence of atmospheric oxygen, it readily oxidizes to 4,5-dimethyl-1,2-benzoquinone (red/black). Strict exclusion of oxygen is the single most critical factor for yield.

-

Reaction Pathway Diagram

Figure 1: Reaction mechanism highlighting the critical oxidation side-pathway (red) that must be suppressed via inert atmosphere.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 4,5-Dimethylcatechol | 1.0 | Substrate | Store under |

| Iodomethane (MeI) | 4.0 - 5.0 | Electrophile | Toxic/Carcinogen. Use excess to drive di-methylation. |

| Potassium Carbonate | 3.0 - 4.0 | Base | Anhydrous, granular (ground to powder is better). |

| Acetone | Solvent | Medium | HPLC Grade; dried over molecular sieves recommended. |

| Nitrogen/Argon | Gas | Protection | Balloon or manifold line. |

Step-by-Step Methodology

Phase 1: Setup and Deoxygenation (Critical)

-

Oven-dry a 2-neck Round Bottom Flask (RBF) and a magnetic stir bar.

-

Assemble the apparatus with a reflux condenser and a rubber septum.

-

Flush the system with dry Nitrogen (

) for 15 minutes. -

Charge the flask with 4,5-dimethylcatechol (1.0 equiv) and Anhydrous

(3.0 equiv). -

Add Acetone (concentration ~0.2 M relative to catechol) via syringe.

-

Observation: The mixture will be a suspension. If it immediately turns dark black, your solvent or atmosphere contains too much oxygen. A light brown/tan color is acceptable.

Phase 2: Reaction

7. While stirring vigorously under

- Note: MeI is volatile (bp 42°C). Do not add to a hot solution.

- Heat the mixture to a gentle reflux (~60°C oil bath temperature).

- Maintain reflux for 16–24 hours .

- Monitoring: Check TLC (Hexanes:Ethyl Acetate 8:2). The starting catechol (very polar) should disappear. The mono-methylated intermediate may appear transiently. The product will be less polar (higher

Phase 3: Workup

10. Cool the reaction mixture to room temperature.

11. Filter the mixture through a pad of Celite or sintered glass to remove inorganic salts (

- 10% NaOH or KOH (2x) – Removes unreacted catechol and mono-methylated phenols.

- Water (1x)

- Brine (1x)

- Dry the organic layer over anhydrous

Phase 4: Final Purification 15. The crude product is often pure enough (>95%) for subsequent steps. 16. If necessary, recrystallize from Hexanes/Ethanol or purify via flash column chromatography (Silica gel, 90:10 Hexanes:EtOAc).

Validation & Quality Control

Expected Product: 1,2-dimethoxy-4,5-dimethylbenzene Appearance: White to off-white crystalline solid (or colorless oil that solidifies upon standing). Melting Point: ~45–47 °C (Low melting solid).

NMR Characterization Data (Standardized)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 6.65 | Singlet (s) | 2H | Aromatic Ring Protons (3,6-H) | |

| 3.82 | Singlet (s) | 6H | Methoxy Groups ( | |

| 2.20 | Singlet (s) | 6H | Methyl Groups ( | |

| 147.0 | - | - | Aromatic C-O (Ipso) | |

| 130.5 | - | - | Aromatic C-Me | |

| 113.5 | - | - | Aromatic C-H | |

| 56.0 | - | - | Methoxy Carbon ( | |

| 19.5 | - | - | Methyl Carbon ( |

Note: Chemical shifts may vary slightly (

Troubleshooting & Decision Logic

Workflow Decision Tree

Figure 2: Diagnostic workflow for assessing reaction outcomes.

Common Issues

-

Red/Black Product: Indicates quinone formation. You cannot "reverse" this. Purify via column chromatography immediately; the quinone is much more polar and colored than the product.

-

Mono-methylated Product: If NMR shows a singlet at ~5.5 ppm (Phenol -OH) or split methoxy peaks, methylation is incomplete. Ensure

is finely ground and MeI is not old (MeI degrades to liberate

Safety & Compliance

-

Iodomethane (Methyl Iodide):

-

Hazard: Potent neurotoxin and suspected carcinogen. High volatility.

-

Control: Handle strictly in a fume hood. Double-glove (Nitrile). Quench excess MeI with aqueous ammonia or amine waste before disposal.

-

-

4,5-Dimethylcatechol:

-

Hazard: Skin irritant. May cause sensitization.[2]

-

Control: Avoid dust inhalation.

-

References

-

General Protocol for Catechol Methylation

- Vyas, G. N., & Shah, N. M. (1951). "Methylation of hydroxy flavonols using methyl iodide and potassium carbonate." Proceedings of the Indian Academy of Sciences - Section A.

-

Source:

-

Green Chemistry Alternatives (Contextual)

-

Synthesis of 4,5-dimethylcatechol Derivatives

-

Physical Data Verification

- PubChem Compound Summary for 1,2-Dimethoxy-4,5-dimethylbenzene.

-

Source:

Sources

Purification of 2-Methoxy-4,5-dimethylphenol via column chromatography

Application Note: High-Purity Isolation of 2-Methoxy-4,5-dimethylphenol

Abstract

This guide details the purification of 2-Methoxy-4,5-dimethylphenol (4,5-Dimethylguaiacol) from crude synthetic mixtures using flash column chromatography. While standard protocols exist for phenols, this specific isomer presents unique challenges due to its propensity for oxidation and "oiling out" (low melting point). This protocol integrates an acid-modified mobile phase to suppress ionization, ensuring sharp peak shapes and high recovery (>95%).

Introduction & Chemical Context

2-Methoxy-4,5-dimethylphenol is a structural analog of guaiacol used frequently as a fine chemical intermediate in the synthesis of antioxidants and pharmaceuticals.

The Purification Challenge:

-

Acidity & Tailing: Like most phenols (pKa ≈ 10.3), this compound interacts strongly with the silanol groups (Si-OH) of silica gel. Without modification, this leads to significant peak tailing, co-elution with impurities, and product loss.

-

Isomer Separation: Synthetic routes (e.g., methylation of 4,5-dimethylcatechol) often yield regioisomers (such as 2-methoxy-3,4-dimethylphenol) with nearly identical polarity.

-

Physical State: With a melting point near room temperature, the compound often exists as a supercooled liquid, making recrystallization difficult and rendering chromatography the superior purification method.

Physicochemical Profile

Understanding the molecule's properties is the first step to successful separation.

| Property | Value (Approx.) | Chromatographic Implication |

| Molecular Formula | C₉H₁₂O₂ | MW = 152.19 g/mol |

| pKa | ~10.3 | Weakly acidic; requires acidified mobile phase to prevent ionization on silica. |

| LogP | ~2.3 - 2.5 | Moderately lipophilic; elutes in low-to-mid polarity solvents. |

| H-Bonding | Intramolecular | The ortho-methoxy group forms an internal H-bond with the phenolic -OH. This "hides" the polar proton, making the molecule elute faster than non-ortho isomers. |

| Solubility | High in EtOAc, DCM, Alcohols | Avoid DCM if possible due to environmental concerns; Hexane/EtOAc is preferred.[1] |

Method Development: Thin Layer Chromatography (TLC)

Before packing the column, the solvent system must be optimized on analytical TLC plates (Silica Gel 60 F₂₅₄).

The "Golden Rule" of Phenol TLC: Standard Hexane/Ethyl Acetate mixtures often result in "streaked" spots for phenols. You must add an acid modifier.

-

Control Solvent: 80% Hexane / 20% Ethyl Acetate.

-

Result: Streaking, Rf ~ 0.25 (broad).

-

-

Optimized Solvent: 80% Hexane / 19% Ethyl Acetate / 1% Acetic Acid .

-

Result: Sharp, compact spot, Rf ~ 0.35.

-

Visualization:

-

UV (254 nm): Dark spot (aromatic ring).

-

Ferric Chloride (FeCl₃): Stains phenols specific colors (often blue/green/violet). This distinguishes the product from non-phenolic impurities.

-

p-Anisaldehyde: General stain for organic compounds; useful for detecting non-UV active impurities.

Detailed Protocol: Column Chromatography

Phase 1: Preparation

-

Stationary Phase: Silica Gel 60 (40–63 µm particle size).

-

Mobile Phase A: Hexanes (with 1% Acetic Acid).

-

Mobile Phase B: Ethyl Acetate (with 1% Acetic Acid).

-

Note: Adding acid to both solvents ensures the modifier concentration remains constant during the gradient.

-

Phase 2: Sample Loading (Dry Loading Strategy)

Because the crude material is likely a viscous oil or low-melting solid, "wet loading" can cause band broadening.

-

Dissolve crude mixture in a minimal amount of Acetone or DCM.

-

Add Silica Gel (ratio 1:2 sample-to-silica by weight).

-

Evaporate solvent via rotary evaporator until a free-flowing powder remains.

-

Load this powder gently onto the top of the pre-packed column.

Phase 3: Elution Gradient

Column Volume (CV) = Volume of solvent required to fill the packed column.

| Step | Solvent Composition (Hex/EtOAc + 1% AcOH) | Duration (CV) | Purpose |

| 1 | 100:0 | 2 CV | Flush non-polar impurities (e.g., unreacted hydrocarbons). |

| 2 | 95:5 | 3 CV | Elute highly lipophilic byproducts. |

| 3 | 90:10 | 5 CV | Target Elution Zone: Watch for the product here. |

| 4 | 80:20 | 3 CV | Flush remaining polar isomers/oxidation products. |

Phase 4: Fraction Collection & Analysis

-

Collect fractions (~10-15 mL for a 20g column).

-

Spot fractions on TLC.

-

Pool fractions containing the pure spot (single spot under UV and FeCl₃).

-

Critical Step: When concentrating the pooled fractions on a rotovap, do not overheat. Acetic acid has a higher boiling point (118°C) than the solvents. To remove trace acetic acid, add Toluene (azeotrope) and evaporate, or wash the organic phase with saturated NaHCO₃ before evaporation (if yield loss is not a concern).

Troubleshooting & Optimization

Figure 1: Decision workflow for optimizing the purification of phenolic compounds.

Common Issues:

-

Co-elution: If an isomer elutes too close, switch the solvent system to Toluene/Acetone (95:5). The pi-pi interactions between toluene and the aromatic ring can provide different selectivity than Hexane/EtOAc.

-

Product Oxidation: If the product turns pink/brown on the column, it is oxidizing. Use degassed solvents and wrap the column in foil to exclude light.

Quality Control (QC)

Verify the purity of the isolated solid/oil:

-

¹H NMR (CDCl₃): Look for the characteristic methoxy singlet (~3.8 ppm) and two methyl singlets (~2.2 ppm). The aromatic region should show two singlets (para to each other) if the structure is 4,5-dimethyl.

-

HPLC Purity: Run on a C18 column (Water/Acetonitrile gradient) to ensure >98% purity.

References

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic techniques for preparative separation with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link

-

Reich, H. J. (2017). Commonly Used Solvents and Chromatographic Solvents. University of Wisconsin-Madison Chemistry. Link

-

Sigma-Aldrich. (n.d.).[2] 2-Methoxy-4-methylphenol Product Specification. (Used as surrogate for physicochemical properties). Link

-

BenchChem. (2025).[3] Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. (Guidance on phenolic isomer separation). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Melting Point in Dimethylphenol (DMP) Isolation

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the isolation of dimethylphenol (DMP) isomers, specifically addressing the common issue of a low or broad melting point. This document is structured to provide both immediate answers through FAQs and a systematic guide to diagnose and resolve purity issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding low melting points in isolated dimethylphenol samples.

Q1: Why is the melting point of my isolated Dimethylphenol low and/or the range broad?

A low and broad melting point is a classic indication of an impure substance.[1][2] Pure crystalline solids typically melt over a very narrow temperature range, often 0.5–1 °C.[2] The presence of impurities disrupts the uniform crystal lattice structure of the solid.[3][4] This disruption means that less thermal energy is required to break down the intermolecular forces holding the molecules together, resulting in a depression of the melting point.[4] The broad range occurs because different parts of the mixture melt at different temperatures as the concentration of the impurity changes throughout the solid.[3]

Q2: What are the most common impurities I should be looking for in my DMP sample?

The most common impurities in dimethylphenol synthesis and isolation include:

-

Other Xylenol Isomers: Syntheses often produce a mixture of the six possible dimethylphenol isomers (e.g., 2,4-DMP, 2,6-DMP, 3,5-DMP), which have very similar physicochemical properties, making them difficult to separate.[5]

-

Related Phenolic Compounds: Starting materials or byproducts such as cresols (methylphenols) are common contaminants.[5][6]

-

Residual Solvents: Solvents used during the reaction or purification (e.g., recrystallization) can become trapped in the crystal lattice, acting as an impurity.[3]

-

Water: Phenols are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[7][8] This is especially true for phenol itself, which can absorb enough water to form a liquid solution.

Q3: My DMP "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, forming a liquid layer that is immiscible with the solvent. This is common with low-melting-point compounds like some DMP isomers, especially if the boiling point of the recrystallization solvent is higher than the melting point of the compound.[5]

To resolve this:

-

Reheat the entire mixture to dissolve the oil, adding a small amount of additional hot solvent if necessary.

-

Allow the solution to cool much more slowly. Agitation at the saturation point can sometimes help.

-

"Seed" the solution by adding a tiny, pure crystal of the target DMP isomer to act as a nucleation site for crystal growth.[5]

-

Consider using a different solvent or a mixed-solvent system with a lower boiling point.[5]

Q4: Can a eutectic mixture be responsible for a sharp, but low, melting point?

Yes. A eutectic mixture is a specific composition of two or more components that melt at a single, sharp temperature that is lower than the melting point of any of the individual components.[2] This can be misleading because the sharp melting point might be misinterpreted as a sign of purity. If you have a sharp but unexpectedly low melting point, you may have isolated a eutectic mixture. A mixed melting point determination is the definitive test to confirm this.[4]

Section 2: Systematic Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving the root cause of melting point depression in your dimethylphenol sample.

Step 1: Initial Diagnosis and Purity Assessment

The first step is to confirm the melting point accurately and compare it to established literature values.

The melting point is a key physical property. Compare your experimental value to the accepted values for the common DMP isomers listed below.

| Dimethylphenol Isomer | CAS Number | Literature Melting Point (°C) |

| 2,4-Dimethylphenol | 105-67-9 | 22 - 28 °C[9] |

| 2,6-Dimethylphenol | 576-26-1 | 43 - 48 °C[10][11][12][13] |

| 3,4-Dimethylphenol | 95-65-8 | 61 - 68 °C[14][15] |

| 3,5-Dimethylphenol | 108-68-9 | 61 - 66 °C[7][16][17] |

Follow this workflow to systematically approach the problem.

Caption: Initial diagnostic workflow for a low melting point.

This technique is essential for confirming the identity and purity of your compound against an authentic, pure standard.[4]

-

Preparation: Obtain a certified pure sample of the expected DMP isomer.

-

Mixing: On a clean, dry watch glass, thoroughly mix a small amount of your isolated product with an equal amount of the pure standard (a 1:1 ratio).

-

Measurement: Determine the melting point of this mixture.

-

Interpretation:

-

No Depression: If the mixture melts at the same sharp, high temperature as the pure standard, your isolated compound is identical and likely pure.

-

Depression: If the mixture melts at a lower, broader temperature range, your isolated compound is not identical to the standard or is impure.[4]

-

Step 2: Identifying the Source of Impurity

Understanding the potential contaminants is key to selecting the correct purification strategy.

Caption: Relationship between impurity types and melting point depression.

| Impurity Type | Potential Source | Identification / Confirmation | Recommended Action |

| Isomeric DMP | Synthesis side reactions.[5] | HPLC or GC analysis. | Fractional distillation, melt crystallization, or preparative HPLC.[5][10] |

| Residual Solvent | Incomplete drying after recrystallization. | NMR spectroscopy (characteristic solvent peaks) or GC-HS (Headspace). | Thoroughly dry the sample in a vacuum oven at a temperature safely below its melting point. |

| Water | Exposure to atmosphere (phenols are hygroscopic).[18] | Karl Fischer titration for quantification. Sample may appear clumpy or sticky. | Dry the sample in a desiccator or vacuum oven. Handle under an inert atmosphere (e.g., nitrogen or argon). |

| Starting Materials | Incomplete reaction or inefficient initial workup. | TLC, GC, or NMR analysis compared to starting material standards. | Recrystallization with an appropriate solvent or column chromatography. |

Step 3: Purification Strategy Optimization - Recrystallization

Recrystallization is the most common and effective method for purifying solid organic compounds.[19] Its success hinges on the proper choice of solvent.[20]

The ideal solvent should dissolve the DMP isomer completely at its boiling point but very poorly at room or cold temperatures.[21][22]

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Water | 100 | Very Polar | Phenols have some solubility due to hydrogen bonding.[23] Good for creating mixed-solvent systems. |

| Ethanol | 78 | Polar | Often dissolves phenols too well at room temperature, may require a co-solvent. |

| Hexane / Heptane | 69 / 98 | Non-polar | Good for purifying more polar compounds. DMP may have low solubility even when hot. |

| Toluene | 111 | Non-polar | Higher boiling point may cause low-melting DMP isomers to oil out.[5] |

| Water/Diol Mixture | Varies | Polar | A mixture of water and ethylene glycol has been shown to be effective for purifying 2,6-DMP.[6] |

-

Solvent Selection: In separate test tubes, test the solubility of ~50 mg of your crude DMP in ~1 mL of various candidate solvents. Find a solvent that requires heating to dissolve the solid.[21]

-

Dissolution: Place the crude DMP in an Erlenmeyer flask. Add the minimum amount of the chosen solvent dropwise to the flask while heating and swirling until the solid just dissolves.[5] Using excess solvent is a primary cause of poor recovery.[5]

-

Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5] This prevents premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming pure crystals and excluding impurities.[5] Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

-

Washing: With the vacuum off, add a very small amount of ice-cold recrystallization solvent to wash away any adhering mother liquor containing impurities. Reapply the vacuum to pull the wash solvent through.

-

Drying: Carefully transfer the crystals to a watch glass and dry them thoroughly in a vacuum oven at a temperature below the compound's melting point to remove all traces of residual solvent.[5] Confirm purity by re-measuring the melting point.

References

-

NexantE2E. (n.d.). Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. Retrieved from [Link]

-

Quora. (2020, May 10). What causes melting point depression?. Retrieved from [Link]

-

Chemsrc. (2025, August 22). 3,5-Dimethylphenol | CAS#:108-68-9. Retrieved from [Link]

-

Grokipedia. (n.d.). Melting-point depression. Retrieved from [Link]

-

University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

-

IBChem. (n.d.). Melting point depression. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,4-Dimethylphenol. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

-

CHEMICAL POINT. (n.d.). 2,6-Dimethylphenol (2,6-Xylenol). Retrieved from [Link]

-

Stenutz. (n.d.). 2,4-dimethylphenol. Retrieved from [Link]

-

BrainKart. (2021, July 3). Phenols - Classification, Preparation, Physical and Chemical Properties. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3,4-dimethyl-. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, November 30). hygroscopicity vs solubility. Retrieved from [Link]

-

Shaalaa.com. (n.d.). Overview: Alcohols, Phenols and Ethers. Retrieved from [Link]

-

PubMed. (2020, June 1). Deep eutectic mixture membrane-based microextraction: HPLC-FLD determination of phenols in smoked food samples. Retrieved from [Link]

- Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.

-

Britannica. (2026, January 2). Phenol | Definition, Structure, Uses, & Facts. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Separation of 2,5-Dimethylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. grokipedia.com [grokipedia.com]

- 3. ibchem.com [ibchem.com]

- 4. mt.com [mt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]

- 7. 3,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 2,3-dimethylphenol | 526-75-0 [chemicalbook.com]

- 9. 2,4-Dimethylphenol | 105-67-9 [chemicalbook.com]

- 10. Xylenol (Dimethylphenol): Global Market Overview, Supply Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]

- 11. 2,6-Dimethylphenol CAS#: 576-26-1 [m.chemicalbook.com]

- 12. chemicalpoint.eu [chemicalpoint.eu]

- 13. 2,6-Dimethylphenol, 99% 2.5 kg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. Phenol, 3,4-dimethyl- [webbook.nist.gov]

- 16. 3,5-Dimethylphenol | CAS#:108-68-9 | Chemsrc [chemsrc.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. shaalaa.com [shaalaa.com]

- 19. Recrystallization [sites.pitt.edu]

- 20. edu.rsc.org [edu.rsc.org]

- 21. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 22. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 23. brainkart.com [brainkart.com]

Technical Support Center: A Guide to Handling Air-Sensitive Electron-Rich Phenol Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with air-sensitive electron-rich phenol derivatives. These compounds are invaluable in synthesis and materials science, but their high reactivity with atmospheric oxygen presents significant handling challenges. This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your materials and the success of your experiments.

Part 1: The Fundamental Challenge - Why Are These Phenols So Sensitive?

Electron-rich phenols, particularly those with electron-donating groups (e.g., -OH, -OR, -NR2) at the ortho and para positions, are highly susceptible to oxidation. The core reason lies in their low oxidation potential. Atmospheric oxygen, a diradical, can readily abstract a hydrogen atom from the phenolic hydroxyl group, initiating a cascade of reactions.

The initial step forms a phenoxyl radical, which is stabilized by resonance. This radical can then undergo further oxidation or dimerize, leading to the formation of colored quinones and other degradation products.[1][2] This process is often visually apparent as a color change, with a pure, colorless, or white compound turning yellow, pink, brown, or even black upon exposure to air.[2] This transformation is not merely cosmetic; it represents a chemical change that can drastically alter the compound's reactivity and render it unsuitable for its intended application.

The oxidation pathway involves the transfer of electrons and protons.[1][3] The electron-donating substituents increase the electron density of the aromatic ring, making the compound more easily oxidized.[1]

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common immediate concerns when working with sensitive phenols.

Q1: My phenol derivative has changed color from white to tan/brown. What happened and can I still use it?

A: The color change is a classic indicator of oxidation. Your phenol has likely reacted with atmospheric oxygen to form quinone-type impurities.[2] For many highly sensitive applications, such as catalysis or pharmaceutical synthesis, even a slight color change indicates a level of impurity that could be detrimental. It is strongly recommended to use fresh, pure material. If this is not possible, purification (e.g., recrystallization or chromatography under inert conditions) may be necessary, but preventing the oxidation in the first place is far more effective.

Q2: What is the single most important factor for storing these compounds?

A: An inert atmosphere. Oxygen is the primary culprit for degradation. Storing your compound under a dry, inert gas such as argon or nitrogen is non-negotiable.[4] This is best achieved in a glovebox or a sealed Schlenk flask.[4][5] For long-term storage, a fail-safe method is to seal the compound in a glass ampoule under vacuum or an inert atmosphere.[4]

Q3: Is refrigeration or freezing enough to protect my sample?

A: While lowering the temperature slows down the rate of oxidation, it does not stop it. Cold storage is a necessary secondary precaution, but it is not a substitute for an inert atmosphere. Always store your air-sensitive phenols in a sealed container backfilled with inert gas, in a refrigerator or freezer, and protected from light to prevent photochemical decomposition.

Q4: I don't have a glovebox. What is the minimum equipment I need?

A: A Schlenk line is an essential piece of equipment for handling air-sensitive chemicals when a glovebox is unavailable.[5][6] This apparatus allows you to evacuate air from your glassware and backfill it with an inert gas, creating the necessary oxygen-free environment for manipulations.[7] You will also need specialized Schlenk glassware, cannulas, and gas-tight syringes.[8][9]

Q5: Can I prepare a stock solution of my phenol derivative?

A: Yes, but you must use a degassed solvent and store the solution under an inert atmosphere. Dissolved oxygen in untreated solvents will rapidly degrade your compound.[10][11] Prepare the solution in a glovebox or using Schlenk techniques and store it in a sealed flask with a gas-tight stopper, preferably in the dark and at a low temperature. Degassed solvents in a sealed Schlenk flask can typically be kept for 1-2 days.[8][12]

Part 3: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step procedures for critical operations.

Guide 1: The Inert Atmosphere Workbench - Schlenk Line Essentials

A Schlenk line is a dual-manifold system connected to a vacuum pump and a source of purified inert gas, allowing for the manipulation of compounds in an oxygen-free environment.[5]

Core Protocol: Purging a Reaction Flask

This procedure, often called "cycling," removes atmospheric gases from your glassware.[7]

-

Preparation: Ensure all glassware is clean and oven-dried (e.g., at 140°C for 4 hours) to remove adsorbed moisture.[13] Assemble the hot glassware and connect it to the Schlenk line via thick-walled, vacuum-rated tubing.[7][8]

-

First Evacuation: Ensure the inert gas inlet on your flask's stopcock is closed. Open the stopcock to the vacuum manifold. The tubing will collapse, and the flask is now under vacuum. Allow it to evacuate for at least 5-10 minutes.

-